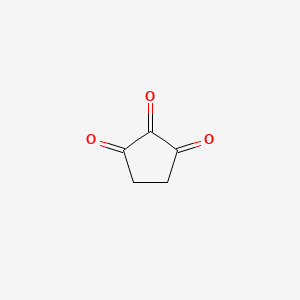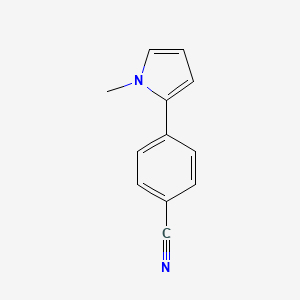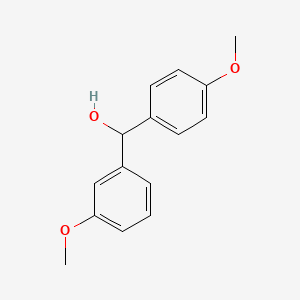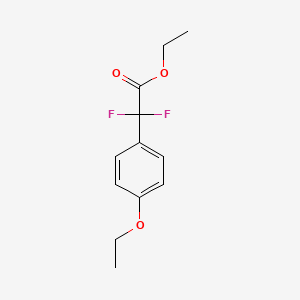![molecular formula C28H44ClN2O4PSi2 B14125138 bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2'-chloro-[1,1'-biphenyl]-3-yl)methyl)phosphonate](/img/structure/B14125138.png)
bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2'-chloro-[1,1'-biphenyl]-3-yl)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate: is a complex organophosphorus compound It is characterized by the presence of a phosphonate group, a biphenyl moiety, and an imidazolidinone ring
Vorbereitungsmethoden
The synthesis of bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate typically involves multiple steps. The key steps include:
Formation of the biphenyl moiety: This can be achieved through Suzuki coupling reactions.
Introduction of the imidazolidinone ring: This step often involves cyclization reactions.
Attachment of the phosphonate group: This is usually done through phosphorylation reactions using appropriate phosphonate reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The biphenyl moiety and imidazolidinone ring contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate include:
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-bromo-[1,1’-biphenyl]-3-yl)methyl)phosphonate: Similar structure but with a bromo group instead of a chloro group.
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-fluoro-[1,1’-biphenyl]-3-yl)methyl)phosphonate: Similar structure but with a fluoro group instead of a chloro group.
The uniqueness of bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C28H44ClN2O4PSi2 |
|---|---|
Molekulargewicht |
595.3 g/mol |
IUPAC-Name |
(2R,5S)-5-[[3-[bis(trimethylsilyloxy)phosphorylmethyl]-5-(2-chlorophenyl)phenyl]methyl]-2-tert-butyl-3-methylimidazolidin-4-one |
InChI |
InChI=1S/C28H44ClN2O4PSi2/c1-28(2,3)27-30-25(26(32)31(27)4)18-20-15-21(17-22(16-20)23-13-11-12-14-24(23)29)19-36(33,34-37(5,6)7)35-38(8,9)10/h11-17,25,27,30H,18-19H2,1-10H3/t25-,27+/m0/s1 |
InChI-Schlüssel |
AOXVANDYHWTODN-AHKZPQOWSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H]1N[C@H](C(=O)N1C)CC2=CC(=CC(=C2)C3=CC=CC=C3Cl)CP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CC(C)(C)C1NC(C(=O)N1C)CC2=CC(=CC(=C2)C3=CC=CC=C3Cl)CP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14125070.png)
![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B14125076.png)

![N-(4-acetylphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125092.png)
![methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate](/img/structure/B14125104.png)
![9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B14125112.png)







